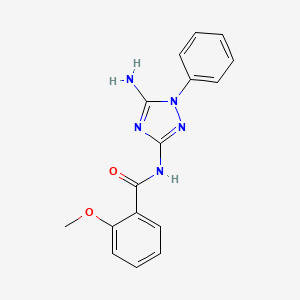

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide and related compounds often involves the construction of the 1,2,4-triazole ring, which is a crucial structural feature. Such processes may include cycloaddition reactions, nucleophilic substitutions, or the use of precursors like 3-amino-1,2,4-triazole as starting materials for further functionalization. Recent literature highlights various synthetic routes, emphasizing the importance of optimizing conditions for achieving high yields and desired selectivity (Saini & Dwivedi, 2014).

Molecular Structure Analysis

The molecular structure of this compound includes the 1,2,4-triazole ring, which is characterized by its nitrogen content and potential for hydrogen bonding, impacting its interaction with biological targets. Studies involving crystallography and molecular modeling provide insights into the conformations and electronic structure, facilitating understanding of its reactivity and binding properties (Tothadi et al., 2013).

Chemical Reactions and Properties

This compound's chemical behavior is influenced by its functional groups. The amino and methoxy groups present offer sites for reactions such as acylation, alkylation, or sulfonation, expanding its derivative spectrum. Moreover, the triazole core itself can participate in nucleophilic substitution reactions, contributing to its versatility in synthetic chemistry (Gomha et al., 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability of this compound, are crucial for its application in different fields. These properties are affected by the molecular structure, particularly the presence of polar functional groups and the aromatic system, determining its phase behavior and interaction with solvents (Zamora & Hidalgo, 2015).

Chemical Properties Analysis

The compound’s chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and potential for forming hydrogen bonds, are integral for its incorporation into larger molecules or for its activity as a ligand in metal complexes. These properties are often explored through computational chemistry and spectroscopic methods to predict behavior in various chemical environments (Kaushik et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

A significant application of compounds related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-methoxybenzamide is in antimicrobial therapy. Research by Desai et al. (2013) highlighted the synthesis of similar compounds and their effectiveness against various bacterial and fungal infections, suggesting potential therapeutic use in treating microbial diseases (Desai, Rajpara, & Joshi, 2013). Bektaş et al. (2010) also synthesized novel triazole derivatives and found them to possess moderate to good antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Anticancer Potential

The synthesis of related compounds has shown promising results in cancer treatment research. For instance, Bekircan et al. (2008) synthesized 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and tested them against various cancer cell lines, finding some of the compounds to exhibit significant anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Similarly, Kim et al. (2011) reported the synthesis of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives showing antiproliferative activities against melanoma cells (Kim, Kim, Lee, Yu, & Hah, 2011).

Antioxidant Properties

Compounds akin to this compound have also been studied for their antioxidant properties. Perin et al. (2018) prepared N-arylbenzamides and evaluated their antioxidant capacity, finding that these compounds exhibit improved antioxidative properties relative to reference molecules (Perin, Roškarić, Sović, Boček, Starčević, Hranjec, & Vianello, 2018).

Antiviral Activities

Research has also explored the antiviral potential of related compounds. Ji et al. (2013) synthesized N-phenylbenzamide derivatives and assayed their activities against Enterovirus 71, finding that certain compounds were active at low micromolar concentrations (Ji, Wang, Hao, He, Gao, Li, Li, Jiang, & Li, 2013).

Eigenschaften

IUPAC Name |

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-23-13-10-6-5-9-12(13)14(22)18-16-19-15(17)21(20-16)11-7-3-2-4-8-11/h2-10H,1H3,(H3,17,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBZJXZVGSEEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN(C(=N2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)

![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)

![5,5'-[1,2-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5549313.png)

![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5549331.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)